Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate
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Overview
Description
Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the quinoline core The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis
The carboxamido group is introduced via an amide coupling reaction, where the quinoline derivative is reacted with 4-aminobenzoic acid under appropriate conditions. The final step involves esterification to form the methyl ester, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields quinone derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(6-chloro-4-hydroxyquinoline-3-carboxamido)benzoate
- Methyl 4-(6-bromo-4-hydroxyquinoline-3-carboxamido)benzoate
- Methyl 4-(6-iodo-4-hydroxyquinoline-3-carboxamido)benzoate
Uniqueness
Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
methyl 4-[(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-25-18(24)10-2-5-12(6-3-10)21-17(23)14-9-20-15-7-4-11(19)8-13(15)16(14)22/h2-9H,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKUQSPGOVWDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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